molecular formula C4H5ClN4O B2964646 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 2270905-23-0

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2964646
CAS No.: 2270905-23-0
M. Wt: 160.56
InChI Key: VBCXENRXVZLAGW-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound with the molecular formula C4H5ClN4O. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide typically involves the chlorination of 1-methyl-1H-1,2,4-triazole followed by the introduction of a carboxamide group. One common method starts with 1-methyl-1H-1,2,4-triazole, which undergoes chlorination using thionyl chloride (SOCl2) to form 3-chloro-1-methyl-1H-1,2,4-triazole. This intermediate is then reacted with ammonia (NH3) to introduce the carboxamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methyl-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCXENRXVZLAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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